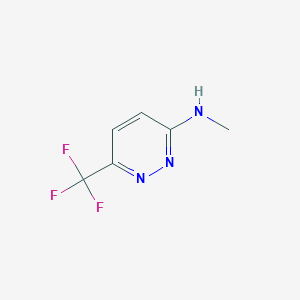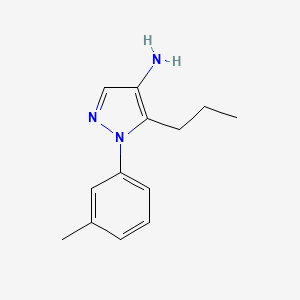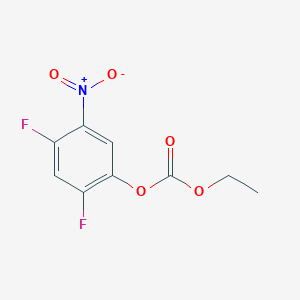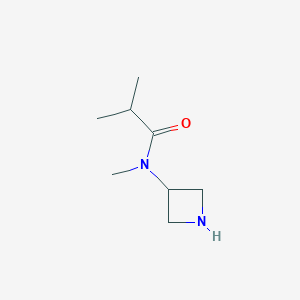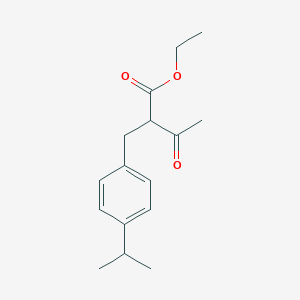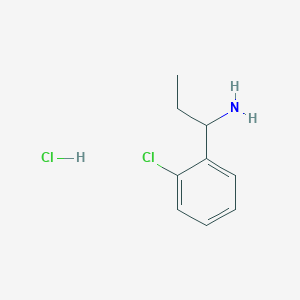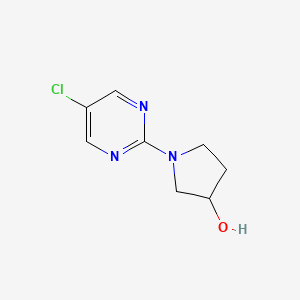
1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
“1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C8H10ClN3O and a molecular weight of 199.64 . It is used in scientific research and has diverse applications, from drug discovery to material synthesis.
Molecular Structure Analysis
The molecular structure of “1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a pyrrolidine ring, a five-membered ring with one nitrogen atom, via a carbon-carbon bond . The pyrimidine ring carries a chlorine atom, and the pyrrolidine ring carries a hydroxyl group .Physical And Chemical Properties Analysis
“1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research on C-5 substituted analogues of tubercidin, which shares a similar pyrimidine core structure to "1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol", demonstrates significant antiviral properties against a range of RNA and DNA viruses. These compounds have shown considerable activity in vitro, with specific derivatives being more selective against certain viruses. The study highlights the potential of structurally modified pyrimidine derivatives as biologically active agents against viral infections (Bergstrom et al., 1984).
Synthesis and Biological Evaluation of Novel Compounds
The synthesis of new coumarin derivatives incorporating pyrimidine structures has been explored, indicating the versatility of the pyrimidine scaffold in creating compounds with potential antimicrobial activity. This underscores the utility of pyrimidine derivatives in the synthesis of new chemicals with possible therapeutic applications (Al-Haiza et al., 2003).
Molecular Interactions and Recognition
Substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues have been synthesized and incorporated into triplex-forming oligonucleotides, demonstrating selective binding to CG inversions in DNA triple helices. This research provides insight into molecular recognition processes, potentially useful in developing therapeutic strategies targeting specific DNA structures (Ranasinghe et al., 2005).
Structural and Chemical Analysis
Studies on the crystal structure of compounds containing the aminopyrimidine fragment, including those with chloro substitutions, offer valuable information on molecular recognition and the impact of structural modifications on pharmaceutical properties. These findings contribute to the understanding of drug action at the molecular level, which is crucial for the design of more effective pharmaceuticals (Rajam et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFDDQTZDRCPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530338.png)
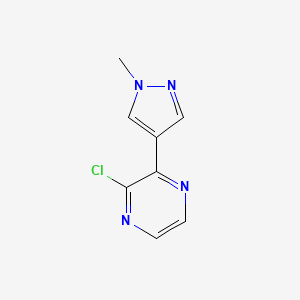

![2-Oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B1530342.png)
